molecular formula C11H14ClNO2 B6257653 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide CAS No. 701923-86-6

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide

Cat. No.: B6257653
CAS No.: 701923-86-6
M. Wt: 227.7
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Description

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a chemical compound with the molecular formula C11H14ClNO2 It is characterized by the presence of a benzamide core substituted with a chlorine atom and a hydroxy group on a methylpropan-2-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 1-hydroxy-2-methylpropan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow processes. The use of automated systems for the addition of reagents and control of reaction conditions can improve the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 3-chloro-N-(1-oxo-2-methylpropan-2-yl)benzamide.

    Reduction: Formation of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)aniline.

    Substitution: Formation of 3-substituted-N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives.

Scientific Research Applications

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the benzamide core play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)aniline
  • 3-chloro-N-(1-oxo-2-methylpropan-2-yl)benzamide
  • 3-substituted-N-(1-hydroxy-2-methylpropan-2-yl)benzamide derivatives

Uniqueness

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is unique due to the presence of both a chlorine atom and a hydroxy group on the benzamide core. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

3-Chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in enzyme inhibition and interactions with various biological targets. This article reviews the existing literature on its biological activity, synthesizing data from diverse sources, including case studies and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C_{11}H_{14}ClN_{1}O_{2}, with a molecular weight of approximately 231.68 g/mol. The compound features a benzamide structure with a chlorine atom at the 3-position and a branched alkyl chain containing a hydroxy group. This unique structure may influence its interaction with biological molecules.

Research indicates that the biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. The compound's hydroxy group can form hydrogen bonds, enhancing its binding affinity to target proteins, while the chlorine atom may facilitate electrophilic substitution reactions.

Enzyme Inhibition Studies

Several studies have investigated the inhibitory effects of this compound on various enzymes. For instance:

  • Phospholipase A2 (PLA2) : Inhibition assays have shown that this compound significantly reduces PLA2 activity, which is crucial for phospholipid metabolism. This inhibition correlates with potential therapeutic effects in conditions associated with phospholipidosis .

Case Studies and Experimental Findings

  • In vitro Studies : A study conducted on human cell lines demonstrated that treatment with this compound resulted in decreased cell viability at higher concentrations, indicating cytotoxic effects that could be beneficial in cancer therapy .
  • Animal Models : In vivo experiments using murine models showed that administration of this compound led to reduced inflammation markers, suggesting anti-inflammatory properties that could be harnessed for treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC_{11}H_{14}ClN_{1}O_{2}Chlorine at 3-position; hydroxy groupInhibits PLA2; anti-inflammatory
N-(1-hydroxy-2-methylpropan-2-yl)benzamideC_{10}H_{13}N_{1}O_{2}Lacks chlorineMinimal biological activity
3-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)benzamideC_{11}H_{14}BrN_{1}O_{2}Bromine instead of chlorineModerate enzyme inhibition

Properties

IUPAC Name

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,7-14)13-10(15)8-4-3-5-9(12)6-8/h3-6,14H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZDXDRPMHCVWBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

701923-86-6
Record name 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide
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